molecular formula C5H2ClFO2S B12072219 5-Chloro-3-fluorothiophene-2-carboxylic acid CAS No. 919121-90-7

5-Chloro-3-fluorothiophene-2-carboxylic acid

Cat. No.: B12072219
CAS No.: 919121-90-7
M. Wt: 180.59 g/mol
InChI Key: GKGLAPGATYKYPG-UHFFFAOYSA-N
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Description

5-Chloro-3-fluorothiophene-2-carboxylic acid: is an organofluorine compound with the molecular formula C5H2ClFO2S and a molecular weight of 180.58 g/mol . This compound is part of the thiophene family, which is known for its aromatic sulfur-containing heterocyclic structure. The presence of both chlorine and fluorine atoms in the thiophene ring makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-fluorothiophene-2-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction . This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods: Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene and Alfa Chemistry specialize in the large-scale synthesis and procurement of this compound .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-fluorothiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-Chloro-3-fluorothiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-fluorothiophene-2-carboxylic acid involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in multiple pathways, including:

Comparison with Similar Compounds

  • 5-Chlorothiophene-2-carboxylic acid
  • 3-Fluorothiophene-2-carboxylic acid
  • 5-Bromo-3-fluorothiophene-2-carboxylic acid

Comparison:

  • 5-Chlorothiophene-2-carboxylic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
  • 3-Fluorothiophene-2-carboxylic acid: Lacks the chlorine atom, which can influence its chemical properties.
  • 5-Bromo-3-fluorothiophene-2-carboxylic acid: Contains a bromine atom instead of chlorine, which can lead to different reactivity patterns.

Properties

CAS No.

919121-90-7

Molecular Formula

C5H2ClFO2S

Molecular Weight

180.59 g/mol

IUPAC Name

5-chloro-3-fluorothiophene-2-carboxylic acid

InChI

InChI=1S/C5H2ClFO2S/c6-3-1-2(7)4(10-3)5(8)9/h1H,(H,8,9)

InChI Key

GKGLAPGATYKYPG-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1F)C(=O)O)Cl

Origin of Product

United States

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